2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a tetrahydroquinoline core substituted with a morpholinyl-pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The process begins with the formation of the tetrahydroquinoline core, followed by the introduction of the morpholinyl-pyrimidinyl group through nucleophilic substitution reactions. Common reagents used in these reactions include pyrimidine derivatives, morpholine, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the tetrahydroquinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.
Scientific Research Applications
2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The morpholinyl-pyrimidinyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyridin-4-yl]-1,2,3,4-tetrahydroquinoline
- 2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrazin-4-yl]-1,2,3,4-tetrahydroquinoline
Uniqueness
The unique combination of the tetrahydroquinoline core with the morpholinyl-pyrimidinyl group distinguishes 2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline from similar compounds. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C21H28N4O |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[4-(2,2,4,7-tetramethyl-3,4-dihydro-1H-quinolin-6-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H28N4O/c1-14-11-19-17(15(2)13-21(3,4)24-19)12-16(14)18-5-6-22-20(23-18)25-7-9-26-10-8-25/h5-6,11-12,15,24H,7-10,13H2,1-4H3 |
InChI Key |
PDAHUXRWVOQBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=NC(=NC=C3)N4CCOCC4)(C)C |
Origin of Product |
United States |
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